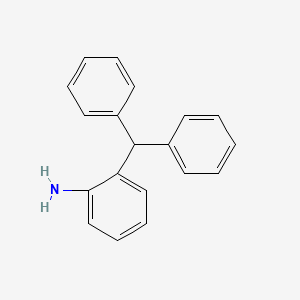

2-(Diphenylmethyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

57259-32-2 |

|---|---|

Molecular Formula |

C19H17N |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2-benzhydrylaniline |

InChI |

InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2 |

InChI Key |

ALKRBODCSLGHGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Synthetic Strategies for 2 Diphenylmethyl Aniline and Its Analogues

Regioselective Construction of the 2-(Diphenylmethyl)aniline Framework

The primary challenge in synthesizing 2-(diphenylmethyl)aniline lies in the regioselective introduction of the bulky diphenylmethyl moiety at the ortho position of the aniline (B41778) ring. Various synthetic approaches have been developed to address this, ranging from direct amination techniques to the strategic introduction of the diphenylmethyl group onto a pre-existing aniline scaffold.

Direct Amination Methodologies for Aryl Systems

Direct amination of aryl systems, a powerful tool for C-N bond formation, can in principle be applied to the synthesis of complex anilines. These methods typically involve the reaction of an aryl halide or a related electrophile with an ammonia (B1221849) surrogate, often catalyzed by transition metals like palladium or copper. While direct amination is a cornerstone of modern organic synthesis, its application to the specific construction of the 2-(diphenylmethyl)aniline framework is not widely documented. The steric hindrance posed by the diphenylmethyl group presents a significant challenge for the direct coupling of a diphenylmethyl-substituted aryl halide with ammonia.

However, related methodologies for the synthesis of hindered anilines provide insight into potential pathways. For instance, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) has been achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This suggests that a similar strategy, starting from an appropriately substituted diphenylmethyl arene, could be a viable, albeit indirect, route to the target molecule.

Strategies for Introducing the Diphenylmethyl Moiety onto Aniline Scaffolds

A more common and direct approach to the 2-(diphenylmethyl)aniline framework involves the introduction of the diphenylmethyl group onto a pre-existing aniline or a protected aniline derivative. Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. wikipedia.orglibretexts.org However, the direct Friedel-Crafts alkylation of aniline is often problematic due to the basicity of the amino group, which can react with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. quora.com

To circumvent this issue, the amino group is typically protected as an amide, such as an acetanilide. The electron-withdrawing nature of the acetyl group reduces the basicity of the nitrogen and directs electrophilic substitution to the ortho and para positions. Following the Friedel-Crafts alkylation, the protecting group can be removed by hydrolysis to yield the desired aniline.

A general representation of this strategy is shown below:

An alternative to the classical Friedel-Crafts reaction is the reductive amination of a ketone with an aniline. wikipedia.org For instance, the reaction of benzophenone (B1666685) with aniline in the presence of a reducing agent can lead to the formation of N-(diphenylmethyl)aniline. thieme-connect.comresearchgate.netharvard.eduyoutube.com While this method directly forms the N-diphenylmethyl bond, subsequent rearrangement or alternative strategies would be required to achieve the C-alkylation necessary for the 2-(diphenylmethyl)aniline scaffold.

Synthesis of N-Substituted and Ring-Functionalized 2-(Diphenylmethyl)aniline Derivatives

Further diversification of the 2-(diphenylmethyl)aniline scaffold can be achieved through substitution at the nitrogen atom or functionalization of the aromatic rings.

N-Alkylation and N-Arylation Approaches

The amino group of 2-(diphenylmethyl)aniline can undergo N-alkylation or N-arylation to introduce a variety of substituents. These reactions typically involve the reaction of the aniline with an alkyl or aryl halide, often in the presence of a base.

The synthesis of 2-trifluoromethoxyaniline, a potential precursor, can be achieved through various methods, including the reaction of 1-chloro-2-trifluoromethoxy-benzene with ammonia in the presence of a copper(I) chloride catalyst. google.com

Ortho- and Para-Functionalization Strategies

The aromatic rings of the 2-(diphenylmethyl)aniline scaffold can be further functionalized at the ortho and para positions relative to the amino group. The directing effect of the amino group and the steric bulk of the diphenylmethyl substituent play crucial roles in determining the regioselectivity of these reactions.

A prime example of such functionalization is the synthesis of 2,6-bis(diphenylmethyl)-4-methylaniline. This highly hindered aniline is synthesized through the reaction of p-toluidine (B81030) with benzaldehyde (B42025) in the presence of a catalyst. The reaction proceeds via the formation of a Schiff base, followed by a Friedel-Crafts-type alkylation of another molecule of p-toluidine. The synthesis of related methylene-bridged anilines, such as 4,4′-methylenebis(2,6-diethylaniline), involves the reaction of the corresponding aniline with paraformaldehyde and hydrochloric acid. nih.govgoogle.com

The reaction to form 2,6-bis(diphenylmethyl)-4-methylaniline can be summarized as follows:

| Reactants | Catalyst/Reagents | Product |

| p-Toluidine, Benzaldehyde | Acid catalyst | 2,6-bis(diphenylmethyl)-4-methylaniline |

This transformation highlights a powerful method for introducing multiple bulky substituents onto an aniline ring, leading to highly sterically encumbered structures.

Chemo- and Regioselective Transformations for Advanced 2-(Diphenylmethyl)aniline Structures

The 2-(diphenylmethyl)aniline core can serve as a versatile platform for the construction of more complex molecular architectures through chemo- and regioselective transformations. The presence of the amino group and the electronically distinct aromatic rings allows for a range of functionalization reactions.

While specific examples of advanced transformations starting directly from 2-(diphenylmethyl)aniline are not extensively reported, the principles of aniline chemistry suggest several possibilities. The amino group can direct electrophilic aromatic substitution to the para position. For instance, halogenation with reagents like N-bromosuccinimide can introduce bromine atoms onto the aniline ring, as demonstrated in the synthesis of 2,6-dibromo-4-methylaniline (B181599) from p-toluidine. chemicalbook.com

Furthermore, transition-metal-catalyzed C-H functionalization reactions offer a modern approach to selectively introduce various functional groups onto the aromatic rings of anilines. researchgate.netkcl.ac.ukrsc.org These methods could potentially be applied to the 2-(diphenylmethyl)aniline scaffold to achieve site-selective arylation, alkenylation, or other transformations, leading to novel and complex derivatives with tailored properties. The regioselectivity of such reactions would be influenced by the directing effect of the amino group and the steric hindrance of the diphenylmethyl substituent.

Reaction Mechanisms and Pathways Involving 2 Diphenylmethyl Aniline Scaffolds

Mechanistic Elucidation of Formation Reactions

There is no available research that specifically investigates the key intermediates and transition states in the synthesis of 2-(Diphenylmethyl)aniline. Such studies would be crucial to understanding the precise pathway of its formation, but this information is currently absent from the scientific record.

Computational studies detailing the reaction energetics and pathways for the synthesis of 2-(Diphenylmethyl)aniline have not been reported. Theoretical chemistry can provide valuable insights into reaction mechanisms, but this tool has not yet been applied to the formation of this specific molecule.

Photochemical Reaction Mechanisms of Diphenylmethylanilines

While the photochemistry of aniline (B41778) and its derivatives is a field of active research, specific studies on the photochemical reaction mechanisms of 2-(Diphenylmethyl)aniline, including C-N bond photodissociation, are not present in the available literature. General principles of photochemistry suggest that the C-N bond in such a molecule could be susceptible to photodissociation, but experimental or theoretical verification for this specific compound is lacking.

Catalytic Mechanistic Pathways Utilizing 2-(Diphenylmethyl)aniline Scaffolds

The use of aniline derivatives as ligands in catalysis is a broad and important area of research. However, the specific role of the 2-(Diphenylmethyl)aniline scaffold in catalytic mechanistic pathways has not been a subject of detailed investigation.

There are no mechanistic studies available that describe the role of 2-(Diphenylmethyl)aniline in palladium-catalyzed transformations. While Pd(II)-NHC complexes with various aniline ligands have been studied, the specific impact and mechanistic involvement of the 2-(Diphenylmethyl)aniline scaffold remain unexplored.

Similarly, the role of 2-(Diphenylmethyl)aniline in ruthenium-catalyzed processes has not been documented in the scientific literature. Mechanistic insights into how this particular scaffold might influence the activity and selectivity of ruthenium catalysts are currently unavailable.

Advanced Reactivity Studies of 2 Diphenylmethyl Aniline and Sterically Hindered Anilines

Steric and Electronic Influences on Reactivity Profiles

The reactivity of anilines is fundamentally governed by the interplay of steric and electronic effects. The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating resonance effect of the nitrogen lone pair. libretexts.org However, in sterically hindered anilines like 2-(Diphenylmethyl)aniline, this inherent reactivity is significantly modulated.

Steric Hindrance: The primary influence of the diphenylmethyl group is steric shielding. This bulkiness physically obstructs the approach of reagents to both the nitrogen atom and the ortho-position of the aniline (B41778) ring. This can dramatically decrease reaction rates or prevent reactions that proceed readily with unhindered anilines. rsc.org For instance, while aniline is highly reactive and prone to over-bromination to yield 2,4,6-tribromoaniline, the steric bulk in a hindered aniline would be expected to slow this reaction and potentially favor substitution at the less hindered para-position. libretexts.org

The degree of steric hindrance can be quantified using parameters such as "buried volume," which represents the percentage of a sphere around a metal center occupied by a ligand. While not directly calculated for 2-(Diphenylmethyl)aniline in the reviewed literature, studies on even more encumbered anilines provide valuable insight. For example, a highly substituted aniline, 2-benzhydryl-4-methyl-6-(1,1'-diphenyl-2-phenyl-ethyl)aniline, was found to possess one of the highest buried volumes for an aniline derivative. nih.govrsc.org Despite this extreme steric repulsion, it was still capable of reacting with phosphorus trichloride and triethylamine to form a monomeric chloro(imino)phosphine, demonstrating that reactivity at the nitrogen center, while hindered, is not completely suppressed. nih.govrsc.org

Electronic Effects: The electronic nature of the diphenylmethyl group is primarily weakly electron-donating through induction. This effect is generally overshadowed by the significant steric factors. The fundamental electronic properties of the aniline moiety remain, with the nitrogen lone pair delocalized into the aromatic ring, which reduces its availability and makes aniline a poorer nucleophile compared to aliphatic amines. ucalgary.ca This delocalization, combined with the steric hindrance, significantly impacts the nucleophilicity of 2-(Diphenylmethyl)aniline.

| Factor | Influence on 2-(Diphenylmethyl)aniline | Consequence on Reactivity |

| Steric Hindrance | The bulky diphenylmethyl group shields the -NH2 group and the ortho-carbon. | Reduces rates of reactions at the nitrogen and the aromatic ring; can prevent polysubstitution; may enable selective reactions at less hindered positions. |

| Electronic Effects | The -NH2 group is an activating, ortho-, para-director via resonance. The diphenylmethyl group is weakly electron-donating via induction. | The ring is activated towards electrophilic substitution, but this is tempered by sterics. Nucleophilicity of the nitrogen is reduced by resonance. |

Functional Group Compatibility and Selective Transformations

The development of synthetic methods for sterically hindered anilines has highlighted the importance of functional group compatibility. Modern catalytic systems have been devised that tolerate a wide range of functionalities, enabling the synthesis and transformation of complex molecules.

A catalytic method for the amination of aryl boronic esters to produce sterically hindered anilines has shown remarkable functional group tolerance. nih.gov This copper-catalyzed approach is compatible with a variety of sensitive groups, which remain unaffected during the transformation.

| Functional Group | Compatibility in Hindered Aniline Synthesis nih.gov |

| Esters | Compatible |

| Aldehydes | Compatible |

| Alcohols | Compatible |

| Aryl Halides | Compatible |

| Ketones | Compatible |

| Nitriles | Compatible |

| Nitro Arenes | Compatible |

This broad compatibility is crucial for incorporating sterically hindered aniline moieties into complex molecular architectures.

Furthermore, the steric and electronic properties of hindered anilines can be exploited to achieve selective transformations. For instance, the challenge of achieving meta-selective C-H functionalization of anilines, which typically favor ortho and para products, has been addressed using specialized directing groups and ligands. nih.gov While direct examples involving 2-(Diphenylmethyl)aniline are not prominent, the principles apply. The steric bulk can block the more electronically favored positions, allowing reagents to react at otherwise less accessible sites. Similarly, aniline derivatives can be used as catalysts for selective halogenation of aromatic and heteroaromatic compounds, where the electronic properties of the aniline catalyst can be tuned to control reactivity and selectivity. nih.gov

Reactivity as a Nucleophile and Ligand in Coordination Chemistry

Nucleophilicity: A nucleophile is an electron-rich species that donates an electron pair to an electrophile. quora.com The nitrogen atom in aniline possesses a lone pair of electrons, allowing it to function as a nucleophile. quora.com However, the nucleophilicity of aniline is inherently weaker than that of aliphatic amines because the lone pair is delocalized by resonance into the aromatic system, making it less available for donation. ucalgary.ca In 2-(Diphenylmethyl)aniline, the nucleophilic character of the nitrogen is further diminished by the profound steric hindrance imposed by the diphenylmethyl group, which severely restricts its ability to attack an electrophilic center.

Ligand in Coordination Chemistry: The ability of the aniline nitrogen to donate its lone pair also allows it to act as a ligand in coordination chemistry. While 2-(Diphenylmethyl)aniline itself is not extensively documented as a ligand, a closely related derivative, 2-[diphenyl(phosphanyl)methyl]aniline , has been studied for its coordination properties. This molecule functions as a versatile aminophosphine ligand, combining a soft phosphorus donor and a hard nitrogen donor.

This P,N-bidentate ligand reacts with technetium(I) precursors to form stable nitrosyltechnetium(I) complexes. researchgate.net Depending on the reaction conditions, counterions, and solvents, different isomers of the resulting [Tc(NO)Cl(H₂L)₂]⁺ cation can be isolated (where H₂L is the aminophosphine ligand). researchgate.net This demonstrates the capacity of the 2-(diphenylmethyl)aniline scaffold to be incorporated into effective chelating ligands.

| Complex Isomer | Coordination Geometry of Ligands | Key Structural Feature |

| cis-NO,Cl,trans-P,P-[Tc(NO)Cl(H₂L)₂]⁺ | The two phosphorus atoms are trans to each other. | One P,N ligand is bidentate; the second is monodentate, coordinating only through phosphorus. researchgate.net |

| trans-NO,Cl,cis-P,P-[Tc(NO)Cl(H₂L)₂]⁺ | The two phosphorus atoms are cis to each other. | Both P,N ligands are monodentate, coordinating only through their phosphorus atoms. researchgate.net |

| trans-NO,Cl,trans-P,P-[Tc(NO)Cl(H₂L)₂]⁺ | The two phosphorus atoms are trans to each other. | Both P,N ligands are monodentate, coordinating only through their phosphorus atoms. researchgate.net |

DFT calculations have shown only minor energy differences between these isomers, suggesting that their formation is heavily influenced by factors like solvent interactions and the packing effects induced by different counterions. researchgate.net The successful synthesis and characterization of these complexes underscore the utility of the 2-(diphenylmethyl)aniline framework in designing ligands for transition metal chemistry.

Computational and Theoretical Chemistry of 2 Diphenylmethyl Aniline

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules. benthamdirect.comphyschemres.org For aniline (B41778) derivatives, these methods provide detailed information on bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding their chemical behavior.

The geometry of the aniline molecule is characterized by a benzene (B151609) ring attached to an amino group (-NH₂). The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, influencing the molecule's structure and reactivity. youtube.comyoutube.com When substituents are added to the ring, especially bulky groups at the ortho position like the diphenylmethyl group in 2-(diphenylmethyl)aniline, significant geometric distortions are expected. Steric hindrance between the substituent and the amino group can force the -NH₂ group out of the plane of the benzene ring, disrupting the π-conjugation. This twisting of the C-N bond is a common feature in sterically crowded anilines. rsc.org

In N-benzylaniline, a related structure, X-ray crystallography reveals that the planes of the aromatic rings are nearly perpendicular to each other, with intersection angles around 81°. nih.govresearchgate.netnih.gov A similar perpendicular arrangement of the two phenyl groups on the methyl carbon, and their orientation relative to the aniline ring, would be anticipated for 2-(diphenylmethyl)aniline.

DFT calculations on various substituted anilines have been performed using basis sets such as 6-311++G** to obtain optimized geometries. benthamdirect.comnih.gov These studies allow for the precise calculation of key geometric parameters. For instance, in sterically hindered anilines, the C-N bond length can be elongated compared to aniline itself due to reduced resonance. rsc.org The electronic structure, often visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots, is also significantly affected. The HOMO is typically centered on the aniline ring and the nitrogen atom, reflecting its electron-donating character, while the LUMO is distributed over the aromatic system. The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. nih.gov For 2-(diphenylmethyl)aniline, the extended π-system of the diphenylmethyl group would likely participate in the molecular orbitals, potentially lowering the HOMO-LUMO gap compared to simpler anilines.

| Parameter | Typical Value in Substituted Anilines | Anticipated Trend in 2-(Diphenylmethyl)aniline |

|---|---|---|

| C-N Bond Length | ~1.40 Å | Potentially elongated due to steric hindrance |

| Amino Group Pyramidalization | Variable | Increased due to steric crowding |

| Dihedral Angle (H-N-C-C) | 0-30° (in less hindered anilines) | Larger angle, indicating twisting |

| HOMO-LUMO Gap | ~4-5 eV | Potentially smaller due to extended conjugation |

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are invaluable for predicting spectroscopic properties and exploring the complex conformational landscapes of flexible molecules. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis), while methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict NMR chemical shifts. scielo.org.za

The UV-Vis absorption spectrum of aniline and its derivatives typically features bands corresponding to π → π* transitions within the aromatic system. researchgate.net The position and intensity of these bands are sensitive to the electronic effects of substituents and the degree of conjugation. For 2-(diphenylmethyl)aniline, the extended conjugation provided by the two additional phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline. researchgate.net However, the steric hindrance forcing the aniline and diphenylmethyl moieties to twist relative to each other could counteract this effect by disrupting conjugation, leading to a complex spectral output. TD-DFT calculations can model these competing effects to predict the resulting absorption spectrum. sapub.org

The conformational landscape of 2-(diphenylmethyl)aniline is expected to be complex due to the multiple rotatable bonds. The rotation around the C-N bond and the bonds connecting the methyl carbon to the three aromatic rings will give rise to numerous possible conformers. Computational conformational analysis can identify low-energy conformers and the energy barriers between them. plos.org For N-aryl fragments, planar conformations are often favored by resonance, but destabilized by steric repulsion, leading to non-planar minimum energy structures. plos.org In 2-(diphenylmethyl)aniline, the sheer size of the diphenylmethyl group would likely result in a highly twisted ground-state conformation.

NMR spectroscopy is another key technique for structural elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the assignment of experimental spectra. scielo.org.za The chemical shifts of the protons and carbons in 2-(diphenylmethyl)aniline would be influenced by the steric compression and anisotropic effects of the adjacent aromatic rings.

| Spectroscopic Property | Computational Method | Predicted Feature for 2-(Diphenylmethyl)aniline |

|---|---|---|

| UV-Vis λmax | TD-DFT | Red-shifted compared to aniline, influenced by conformation |

| ¹H NMR Shifts | DFT (GIAO) | Complex aromatic region with upfield/downfield shifts due to ring current effects |

| ¹³C NMR Shifts | DFT (GIAO) | Distinct signals for the three aromatic rings and the central methyl carbon |

| IR Frequencies (N-H stretch) | DFT | Typically in the 3300-3500 cm⁻¹ region, may be shifted by intramolecular interactions masterorganicchemistry.com |

Theoretical Insights into Structure-Reactivity Relationships and Mechanistic Hypotheses

Computational chemistry provides profound insights into how the structure of a molecule governs its reactivity. For aniline derivatives, reactivity is largely dictated by the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic attack. youtube.com Quantitative structure-activity relationship (QSAR) models often use computationally derived descriptors to correlate molecular structure with chemical or biological activity. benthamdirect.comnih.govresearchgate.net

The resonance structures of aniline show an accumulation of negative charge at the ortho and para positions, making these sites reactive towards electrophiles. youtube.com In 2-(diphenylmethyl)aniline, the ortho position is sterically blocked by the bulky substituent, which would be expected to direct electrophilic attack primarily to the para position. Computational models of reaction mechanisms, such as those for oxidation or halogenation, can map out the potential energy surfaces for different reaction pathways. researchgate.netacs.orgacs.orgmdpi.com For example, theoretical studies on the atmospheric oxidation of aniline by hydroxyl radicals have elucidated the preference for H-abstraction from the amino group versus OH-addition to the ring. acs.org The presence of the diphenylmethyl group could alter these reaction barriers through both steric and electronic effects.

Mechanistic hypotheses for reactions involving aniline derivatives are frequently explored using DFT. researchgate.net These studies can identify transition states and reaction intermediates, providing a detailed, step-by-step picture of the reaction. For instance, the mechanism of aniline-catalyzed halogenation has been investigated, revealing the crucial role of protonation in activating the catalyst. researchgate.net

Crystallographic studies of related aniline derivatives provide empirical data that complements and validates theoretical models. The solid-state structure reveals information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the material's properties. mdpi.com Crystal structures of highly substituted anilines show how steric crowding dictates the molecular conformation and packing in the solid state. rsc.org For a molecule like 2-(diphenylmethyl)aniline, intramolecular hydrogen bonding between the N-H bond and one of the phenyl rings of the diphenylmethyl group might be a stabilizing feature, a possibility that could be explored and quantified through computational analysis. rsc.org

Applications of 2 Diphenylmethyl Aniline in Contemporary Chemical Research

Role as a Synthetic Building Block for Complex Molecules

Aniline (B41778) and its derivatives are fundamental components in organic synthesis, serving as starting points for a wide array of more complex structures. beilstein-journals.orgnih.gov The strategic placement of substituents on the aniline ring, as seen in 2-(Diphenylmethyl)aniline, allows chemists to construct intricate molecular architectures with high precision. fiveable.me

Precursor in Heterocyclic Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and aniline derivatives are key players in this area. Substituted anilines, such as 2-alkenyl or 2-alkynyl anilines, are excellent substrates for building diverse heterocyclic systems. researchgate.net The amino group of the aniline can react with a neighboring functional group in cyclization reactions, often catalyzed by transition metals, to form various ring structures. For instance, palladium-catalyzed reactions using derivatives of 2-chloroaniline can yield stable diphenylamine (B1679370) intermediates that are selectively transformed into important five, six, or seven-membered heteroaromatics like indoles, carbazoles, acridines, and dibenzazepines. nih.gov This ligand-controlled selectivity provides an efficient pathway to multiple classes of heterocycles from a single, common precursor. nih.gov

The general strategy involves using the inherent reactivity of the aniline nitrogen in combination with another strategically placed reactive group on the aromatic ring to facilitate intramolecular ring closure. This approach is central to constructing the core scaffolds of many biologically active compounds and functional materials.

| Heterocyclic System | Aniline Precursor Type | Typical Catalyst |

| Indoles | 2-alkynylaniline / 2-vinylaniline | Palladium (Pd) |

| Carbazoles | Substituted diphenylamine | Palladium (Pd) |

| Acridines | Substituted diphenylamine | Palladium (Pd) |

| Quinolines | Aniline, aldehyde, alkyne | Various transition metals |

| Dibenzazepines | Substituted diphenylamine | Palladium (Pd) |

Intermediate in Multi-Step Organic Synthesis

Multi-step synthesis is the systematic process of building complex molecules through a sequence of chemical reactions. fiveable.me Anilines are frequently employed as intermediates in these synthetic routes due to the versatile reactivity of the amino group and the aromatic ring. nih.gov In a multi-step synthesis, a starting material is converted through a series of planned steps into a final, often more complex, product. trine.edu

Aniline-based compounds can be crucial intermediates for several reasons:

The amino group can be easily modified to introduce other functionalities.

It can act as a directing group, influencing the position of subsequent reactions on the aromatic ring.

The aniline moiety itself is a common structural feature in many target molecules, particularly in pharmaceuticals and dyes. uva.nl

For example, the synthesis of certain drug precursors involves the transformation of simpler aniline derivatives through sequential reactions like nitration, reduction, and alkylation to build the final molecular structure. fiveable.me The ability to use anilines as foundational intermediates allows for the systematic and controlled construction of complex molecular targets that would otherwise be difficult to obtain. fiveable.metrine.edu

Utility in Catalysis and Chiral Ligand Design

The field of catalysis has been revolutionized by the development of sophisticated organic ligands that coordinate to metal centers and control the outcome of chemical reactions. Asymmetric catalysis, in particular, relies on chiral ligands to produce one enantiomer of a product selectively, a critical requirement in the pharmaceutical industry. nih.govuwindsor.ca The structure of 2-(Diphenylmethyl)aniline makes it an excellent scaffold for designing such ligands.

Precursors for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential for enantioselective transition metal catalysis, which is a cornerstone of modern synthetic chemistry. acs.org The effectiveness of these ligands often depends on their ability to create a well-defined, asymmetric environment around a metal catalyst. uwindsor.ca Aniline derivatives can be elaborated into potent chiral ligands. For instance, the introduction of a phosphine group (phosphanyl) onto the 2-(Diphenylmethyl)aniline framework can create a bidentate ligand where both the nitrogen of the aniline and the phosphorus atom can coordinate to a metal.

The bulky diphenylmethyl group plays a crucial role by providing the necessary steric hindrance to control the approach of substrates to the catalytic center, thereby inducing high enantioselectivity. This concept is a guiding principle in the design of new chiral ligands for asymmetric synthesis. uwindsor.ca Soluble chiral polymers, acting as macromolecular ligands, have also been used in asymmetric transition metal catalysis to facilitate catalyst recovery while maintaining the benefits of homogeneous reactions. nih.gov Palladium-catalyzed asymmetric allylic substitution, a powerful C-N bond-forming reaction, has been used to synthesize axially chiral anilides with high yields, demonstrating the utility of aniline-based structures in creating atropisomeric compounds. rsc.org

Role in Transition Metal Catalysis

Transition metal catalysis is a powerful tool in organic synthesis, enabling a vast range of chemical transformations with high efficiency and selectivity. nih.govmdpi.com Aniline and its derivatives can serve as ligands that coordinate to transition metals like palladium, rhodium, or copper, modulating their catalytic activity. nih.gov The electronic properties of the aniline ligand can influence the reactivity of the metal center, while its steric bulk can control selectivity.

Palladium-catalyzed cross-coupling reactions, for example, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In some of these processes, aniline derivatives are incorporated directly into the catalyst's coordination sphere. For instance, palladium complexes featuring aniline-based ligands have been developed for the para-selective C-H olefination of aniline derivatives, providing a more efficient alternative to traditional multi-step syntheses. uva.nl The aniline moiety can stabilize the metal center and participate directly in the catalytic cycle, highlighting its active role beyond that of a simple precursor.

Development of Advanced Functional Materials

Advanced functional materials are materials designed with specific properties for high-tech applications, including electronics, optics, and sensing. itmo.ruwiley.com The structural motifs found in anilines are ubiquitous in the design of organic functional materials such as fluorescent dyes and polymers. uva.nl

The combination of an aromatic system (which can be involved in π-π stacking and charge transport) and a reactive amino group makes 2-(Diphenylmethyl)aniline a potentially valuable building block for such materials. The large, non-polar diphenylmethyl group can significantly influence the material's bulk properties, such as:

Solubility: Enhancing solubility in organic solvents, which is crucial for solution-based processing of materials.

Morphology: Disrupting close packing of polymer chains, potentially leading to amorphous materials with unique optical properties.

Thermal Stability: The bulky substituent can increase the glass transition temperature of polymers, making them more stable at high temperatures.

Furthermore, aniline has been investigated as a small-molecule inhibitor for area-selective atomic layer deposition (ALD), a technique used in fabricating microelectronics. nih.gov In this application, the aniline selectively adsorbs onto certain surfaces (non-growth areas) and blocks the deposition of precursor molecules, demonstrating its utility in advanced manufacturing processes. nih.gov The specific properties of 2-(Diphenylmethyl)aniline could be harnessed to design new polymers or molecular glasses for applications in organic light-emitting diodes (OLEDs), sensors, or other advanced technologies. researchgate.netresearchgate.net

Components in Optoelectronic and Sensing Applications

There is a significant body of research on the use of aniline and diphenylamine derivatives in optoelectronic materials and chemical sensors. These compounds often serve as electron-donating moieties in donor-acceptor architectures, which are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The diphenylmethyl group on the aniline core of 2-(diphenylmethyl)aniline can influence the electronic and photophysical properties of the molecule.

While no specific studies detailing the fluorescent properties of palladium-N-heterocyclic carbene (Pd-NHC) complexes incorporating 2-(diphenylmethyl)aniline were identified, the broader class of [(NHC)PdCl2(aniline)] complexes has been synthesized and characterized for applications in cross-coupling reactions. The aniline ligand in these complexes can be varied to fine-tune the catalyst's properties. In principle, if 2-(diphenylmethyl)aniline were used as a ligand, its bulky nature could influence the stability and activity of the complex. The inherent fluorescence of the diphenylmethylaniline moiety could potentially be modulated upon coordination to the palladium center, a phenomenon that forms the basis for some fluorescent sensors. However, without experimental data, this remains a theoretical consideration.

Research on diphenylamine and benzothiadiazole derivatives highlights their utility in optoelectronic applications due to their adjustable photophysical properties. dntb.gov.uaresearchgate.net Diphenylamine itself is a well-known electron-donating unit. The introduction of a diphenylmethyl substituent, as in 2-(diphenylmethyl)aniline, would likely enhance the steric bulk and could alter the charge transport properties and solid-state packing of materials derived from it. This modification could be a strategy to improve the performance of organic electronic devices by controlling intermolecular interactions.

The development of new aniline derivatives for polymerization and their application as chemical sensors has also been explored. nih.gov These polymers often exhibit changes in their electrical or optical properties upon exposure to specific analytes. The specific substituents on the aniline monomer play a crucial role in determining the sensitivity and selectivity of the resulting sensor. The bulky diphenylmethyl group in 2-(diphenylmethyl)aniline could create specific binding pockets in a polymer matrix, potentially leading to sensors with novel selectivities.

Table 1: Potential Optoelectronic and Sensing Properties of 2-(Diphenylmethyl)aniline Derivatives (Hypothetical)

| Property | Potential Influence of 2-(Diphenylmethyl)aniline Moiety | Relevant Research Context |

| Fluorescence | The diphenylmethyl group may enhance quantum yield and influence emission wavelength. | General studies on fluorescent aniline and diphenylamine derivatives. |

| Charge Transport | Steric hindrance from the diphenylmethyl group could affect intermolecular packing and charge mobility. | Research on donor-acceptor molecules for organic electronics. dntb.gov.uaresearchgate.net |

| Sensing Selectivity | The unique shape and size of the molecule could lead to specific host-guest interactions in a sensor array. | Development of polymeric sensors from substituted anilines. nih.gov |

| Complex Stability | As a ligand in metal complexes, the steric bulk might enhance the stability of the resulting compound. | Studies on [(NHC)PdCl2(aniline)] complexes for catalysis. nih.govorganic-chemistry.org |

This table is based on theoretical considerations and extrapolations from related compounds, as direct experimental data for 2-(Diphenylmethyl)aniline in these applications is not available.

Structural Motifs in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. nih.govunica.it Aniline and its derivatives are versatile building blocks in this field, capable of participating in hydrogen bonding, π-π stacking, and other non-covalent interactions.

The self-assembly of aniline oligomers can lead to a variety of supramolecular structures, including nanoparticles, nanofibers, and nanosheets. researchgate.net The final morphology of these assemblies is highly dependent on the structure of the constituent aniline units. The bulky and rigid diphenylmethyl group in 2-(diphenylmethyl)aniline would be expected to significantly influence its self-assembly behavior. The steric demands of this group could direct the formation of specific, predictable supramolecular architectures, potentially leading to materials with interesting properties.

The study of aniline-phenol recognition is a classic example of how specific intermolecular interactions can be used to engineer crystal structures. nih.gov These studies demonstrate that a balance of hydrogen bonding and π-π stacking interactions dictates the final solid-state structure. While specific studies on the co-crystallization of 2-(diphenylmethyl)aniline are not available, its ability to act as a hydrogen bond donor and the presence of multiple aromatic rings suggest that it could be a valuable component in crystal engineering.

The use of substituted anilines as building blocks for oligomers with specific functions, such as self-eliminating systems for drug delivery, has been demonstrated. renyi.hunih.gov These systems are designed to disassemble in response to a specific trigger. The diphenylmethyl group could be incorporated into such systems to modulate properties like solubility and the rate of disassembly.

Table 2: Potential Roles of 2-(Diphenylmethyl)aniline in Supramolecular Chemistry (Hypothetical)

| Supramolecular Application | Potential Role of 2-(Diphenylmethyl)aniline | Key Intermolecular Interactions |

| Crystal Engineering | Directing crystal packing through steric hindrance and π-π stacking. | Hydrogen bonding (N-H---X), π-π stacking. nih.gov |

| Self-Assembly | Formation of discrete, ordered nanostructures due to its defined shape. | Van der Waals forces, π-π stacking. |

| Host-Guest Chemistry | Creation of specific binding cavities in larger supramolecular hosts. | Shape complementarity, hydrophobic interactions. |

| Functional Oligomers | Modulating the physical properties of self-assembling or self-eliminating systems. | Steric effects influencing reaction or disassembly rates. renyi.hunih.gov |

This table is based on established principles of supramolecular chemistry and the known behavior of related aniline derivatives, as direct experimental data for 2-(Diphenylmethyl)aniline in these specific contexts is not available.

Future Perspectives and Emerging Research Trajectories for 2 Diphenylmethyl Aniline

Exploration of Unconventional Synthetic Pathways

Key emerging strategies include:

Direct C-H Functionalization: Moving beyond classical methods, the direct functionalization of C-H bonds on either the aniline (B41778) or the diphenylmethyl moieties offers a more atom-economical approach to creating derivatives. This reduces the need for pre-functionalized starting materials and minimizes waste.

Palladium-Catalyzed Cross-Coupling Reactions: Advanced palladium-catalyzed systems, potentially utilizing specialized ligands, could enable the direct coupling of aniline precursors with diphenylmethyl sources, streamlining the synthesis. mdpi.com

Non-Catalyzed C-C Coupling: Recent developments in the synthesis of highly crowded anilines have utilized non-catalyzed C-C bond-forming reactions with Grignard reagents. rsc.org This approach, which involves the substitution of a methoxy (B1213986) group, could be adapted for the large-scale and high-yield production of 2-(diphenylmethyl)aniline and its derivatives. rsc.org

Late-Stage Functionalization: Nickel-catalyzed N-arylation methods are being developed for sterically hindered amines, which could be applied to the late-stage modification of complex molecules containing the 2-(diphenylmethyl)aniline core. nih.gov This is particularly valuable in medicinal chemistry for rapidly generating libraries of related compounds.

| Approach | Key Principle | Potential Advantage for 2-(Diphenylmethyl)aniline Synthesis |

|---|---|---|

| Traditional Synthesis | Multi-step, linear sequences with functional group interconversions. | Well-established and predictable. |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-N bonds. | Increased atom economy, reduced step count, access to novel derivatives. |

| Advanced Coupling | Efficient metal-catalyzed bond formation (e.g., Ni, Pd). mdpi.comnih.gov | High functional group tolerance and milder reaction conditions. |

| Grignard-based Methoxy Substitution | Non-catalyzed C-C coupling with organometallic reagents. rsc.org | High yields, scalability, and straightforward procedure. rsc.org |

Advanced Spectroscopic Characterization Techniques

A deep understanding of the structure-property relationships of 2-(diphenylmethyl)aniline and its derivatives requires sophisticated characterization methods beyond standard NMR and IR spectroscopy. The steric bulk of the diphenylmethyl group can lead to complex conformational dynamics and unique electronic environments that necessitate advanced analytical tools.

Future characterization efforts will likely involve:

Solid-State NMR (ssNMR): To probe the structure and dynamics of polymeric or crystalline materials incorporating the 2-(diphenylmethyl)aniline unit.

X-ray Crystallography: Single-crystal X-ray diffraction will remain crucial for unambiguously determining the three-dimensional structure of new derivatives and their metal complexes, providing vital insights into steric hindrance and bonding. rsc.org

Advanced Mass Spectrometry: Techniques like ion-mobility mass spectrometry can provide information about the size, shape, and conformation of molecules in the gas phase, complementing solid-state and solution-phase data.

Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data will be essential. DFT can help assign complex spectra, predict electronic transitions, and rationalize observed chemical shifts and vibrational modes, providing a more complete picture of the molecule's electronic structure. physchemres.orgnih.gov

Rational Design of Derivatives for Enhanced Reactivity and Selectivity

The future development of 2-(diphenylmethyl)aniline applications hinges on the ability to rationally design derivatives with tailored properties. By strategically modifying the core structure, researchers can fine-tune its steric and electronic characteristics for specific purposes, from catalysis to materials science. sciencedaily.com

Key areas for rational design include:

Tuning Steric Hindrance: The diphenylmethyl group already provides significant bulk. Further substitution on these phenyl rings could create highly specific binding pockets, essential for developing selective catalysts or host-guest systems. Computational tools can predict the "buried volume" of these ligands, quantifying their steric impact. rsc.org

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the aniline ring or the diphenylmethyl rings can alter the electron density at the nitrogen atom. This is critical for modulating the reactivity of the amine, its coordination properties to metal centers, or the electronic characteristics of resulting polymers. rsc.org

Incorporation into Functional Scaffolds: The 2-(diphenylmethyl)aniline moiety can be integrated as a key building block into larger, more complex molecular architectures, such as ligands for transition metal catalysts, organic electronic materials, or pharmacologically active compounds. echemi.commdpi.comgiiresearch.com Studies on other aniline derivatives have shown their utility as building blocks for potent kinase inhibitors, a strategy that could be explored for this scaffold. mdpi.com

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The unique properties of 2-(diphenylmethyl)aniline make it a candidate for exploration in interdisciplinary fields, particularly at the intersection of chemistry, materials science, and computational science.

Materials Science: The bulky diphenylmethyl groups could be exploited to create polymers with high free volume, potentially leading to materials with interesting gas permeability or separation properties. Incorporating this unit into conjugated polymers could disrupt intermolecular packing, influencing the material's solubility and solid-state morphology, which are critical for applications in organic electronics like sensors or organic light-emitting diodes (OLEDs). rsc.orgnih.gov The synthesis of copolymers using aniline derivatives has been shown to improve solubility and tune electronic properties. rroij.com

Theoretical Chemistry: Computational chemistry, particularly DFT, will be indispensable for guiding future research. researchgate.netunt.edu Theoretical studies can be employed to:

Predict the outcomes of unknown reactions and elucidate complex reaction mechanisms. researchgate.net

Model the electronic structure of derivatives to forecast their optical and electronic properties, accelerating the discovery of new functional materials. physchemres.orgnih.gov

Simulate the interaction of chiral catalysts with substrates to understand the origins of enantioselectivity and rationally design more effective catalysts. nih.gov

Investigate the properties of polymers and other materials derived from this scaffold, linking molecular structure to macroscopic performance. nih.gov

By leveraging these advanced computational tools, researchers can prioritize the most promising synthetic targets and experimental designs, saving time and resources while accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.